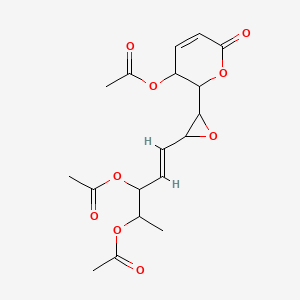
Olguine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olguine is a natural product found in Hyptis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
10-epi-olguine is a terpenoid compound derived from natural sources, particularly from plants like Rabdosia ternifolia. Its chemical structure has been characterized using spectroscopic methods, revealing features that contribute to its biological activities .
Medicinal Applications
-
Anticancer Activity :
- 10-epi-olguine exhibits cytotoxic effects against several human cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in vitro, suggesting potential as a therapeutic agent for cancer treatment .
- A notable study indicated that 10-epi-olguine showed modest cytotoxicity against HepG2 cells (a liver cancer cell line), with an IC50 value indicating effective concentration levels for therapeutic use .
- Anti-inflammatory Properties :
- Antinociceptive Effects :
Biotechnological Applications
-
Cell Reprogramming :
- Chemical compounds like this compound are being investigated for their role in direct cellular reprogramming. This application is crucial in regenerative medicine and stem cell research, where compounds can facilitate the conversion of somatic cells into pluripotent stem cells without genetic modification .
- The use of chemical cocktails that include this compound could enhance the efficiency and safety of reprogramming protocols, reducing the risk of tumorigenesis associated with traditional methods .
- Biopesticide Development :
Table 1: Summary of Research Findings on 10-epi-Olguine
Eigenschaften
CAS-Nummer |
73413-68-0 |
|---|---|
Molekularformel |
C18H22O9 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[2-[3-[(E)-3,4-diacetyloxypent-1-enyl]oxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C18H22O9/c1-9(23-10(2)19)13(24-11(3)20)5-6-15-17(26-15)18-14(25-12(4)21)7-8-16(22)27-18/h5-9,13-15,17-18H,1-4H3/b6-5+ |
InChI-Schlüssel |
WSMOXQBLJXEQNX-AATRIKPKSA-N |
SMILES |
CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Isomerische SMILES |
CC(C(/C=C/C1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(C(C=CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
73413-68-0 |
Synonyme |
10-epi-olguine olguine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















